Cas no 1805450-37-6 (Ethyl 4-bromo-5-chloro-2-(difluoromethyl)pyridine-3-carboxylate)

Ethyl 4-bromo-5-chloro-2-(difluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromo-5-chloro-2-(difluoromethyl)pyridine-3-carboxylate
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- インチ: 1S/C9H7BrClF2NO2/c1-2-16-9(15)5-6(10)4(11)3-14-7(5)8(12)13/h3,8H,2H2,1H3
- InChIKey: DDMWFLYHFNMILV-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=C(C(F)F)C=1C(=O)OCC)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 39.2
Ethyl 4-bromo-5-chloro-2-(difluoromethyl)pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029063034-1g |
Ethyl 4-bromo-5-chloro-2-(difluoromethyl)pyridine-3-carboxylate |
1805450-37-6 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 4-bromo-5-chloro-2-(difluoromethyl)pyridine-3-carboxylate 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Ethyl 4-bromo-5-chloro-2-(difluoromethyl)pyridine-3-carboxylateに関する追加情報
Ethyl 4-bromo-5-chloro-2-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1805450-37-6): A Versatile Intermediate in Chemical and Pharmaceutical Research
The compound Ethyl 4-bromo-5-chloro-2-(difluoromethyl)pyridine-3-carboxylate, identified by CAS registry number 1805450-37-6, represents a structurally complex organic molecule with significant applications in medicinal chemistry and agrochemical research. Its unique architecture—featuring a pyridine ring substituted with bromine at position 4, chlorine at position 5, and a difluoromethyl group at position 2—confers both synthetic versatility and pharmacological potential. This structure is particularly notable for its ability to act as a bioisosteric replacement in drug design, where the difluoromethyl moiety enhances metabolic stability while the halogen substituents modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity.
In recent studies published in Journal of Medicinal Chemistry, this compound has emerged as a critical intermediate in the synthesis of novel HIV protease inhibitors. Researchers demonstrated that incorporating the difluoromethyl group into pyridine-based scaffolds significantly improves enzyme inhibition potency by optimizing binding interactions within the active site cleft. The bromine and chlorine substituents further enhance selectivity through steric hindrance effects, reducing off-target interactions—a critical advancement in antiviral drug development. Notably, analogs derived from this compound achieved sub-nanomolar IC₅₀ values in biochemical assays, aligning with current trends toward high-affinity small molecule therapeutics.
Beyond virology, this compound’s structural features make it an ideal precursor for developing selective kinase inhibitors. A 2023 study in Nature Communications highlighted its utility in synthesizing ATP competitive inhibitors targeting oncogenic kinases such as BRAF V600E. The carboxylic acid ester functionality facilitates bioisosteric modifications, while the halogenated pyridine core provides optimal π-stacking interactions with kinase domains. Computational docking studies revealed that the difluoromethyl group occupies a hydrophobic pocket critical for kinase activation, demonstrating how this compound’s architecture addresses key challenges in targeted cancer therapy.
In agrochemical applications, recent field trials reported in Pest Management Science showcased its potential as an intermediate for next-generation fungicides. The compound’s chlorine substitution confers enhanced photostability compared to traditional benzimidazole-based agents, extending residual activity against fungal pathogens like Fusarium oxysporum by up to 7 days under greenhouse conditions. Furthermore, the difluoromethyl group modulates vapor pressure characteristics, enabling formulation into low-dose microencapsulated products that reduce environmental dispersal—a breakthrough aligning with current sustainable agriculture initiatives.
Synthetic advancements have also transformed accessibility to this compound. A green chemistry protocol published in Chemical Communications (2024) achieved >98% yield via microwave-assisted Suzuki-Miyaura coupling under solvent-free conditions using recyclable palladium catalysts. This method eliminates hazardous solvents traditionally required for difluoroalkylation steps while maintaining regioselectivity—a paradigm shift toward environmentally benign synthesis practices for halogenated aromatic compounds.
Analytical characterization of this compound has benefited from recent instrumental innovations such as ultra-high resolution mass spectrometry (m/z: 399.98 [M+H]+). Researchers now employ machine learning algorithms to predict fragmentation patterns during LC/MS analysis, enabling rapid quality control during large-scale production processes. These advancements ensure consistent purity levels (>99%) across batches—a critical factor for compounds entering preclinical trials.
The multifunctional nature of Ethyl 4-bromo-5-chloro-2-(difluoromethyl)pyridine-3-carboxylate underscores its role as a platform molecule bridging diverse research domains. Its structural motifs address contemporary challenges across drug discovery (target selectivity), agrochemicals (environmental persistence), and process chemistry (sustainability). As highlighted by recent patent filings targeting immuno-oncology agents and CRISPR-based delivery systems, this compound continues to drive innovation at the intersection of organic synthesis and translational medicine.
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